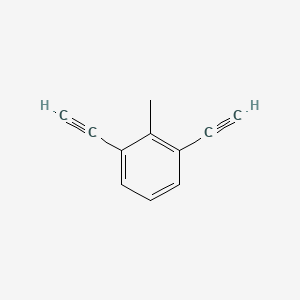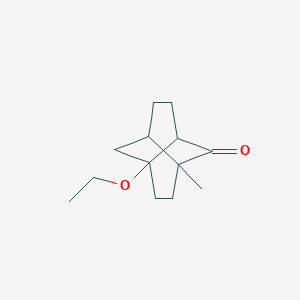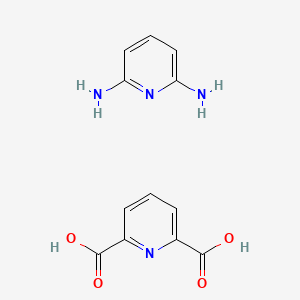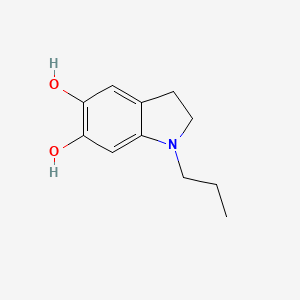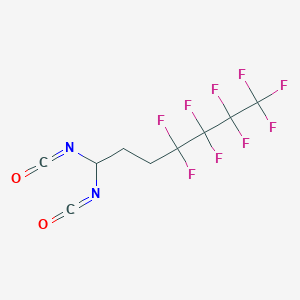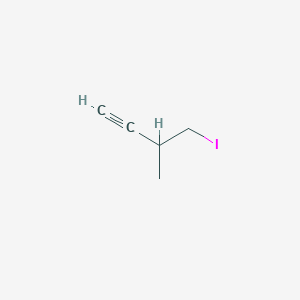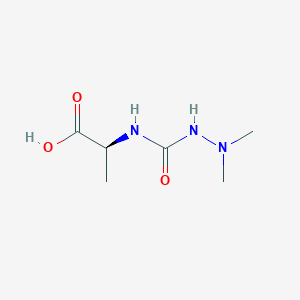
(1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structural features, such as the presence of both amino and carboxylic acid functional groups, make it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral rhodium or ruthenium catalyst.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic resolution or chiral pool synthesis. Enzymatic resolution uses specific enzymes to selectively react with one enantiomer of a racemic mixture, leaving the desired enantiomer in high purity. Chiral pool synthesis utilizes naturally occurring chiral compounds as starting materials, which are then chemically modified to produce the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine (Et₃N).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Another chiral amino acid derivative with different functional groups.
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid: A compound with a similar cyclopropane ring structure but different substituents.
Uniqueness
(1S,2S,3S)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups on a cyclopentane ring. This combination of features makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
207983-43-5 |
|---|---|
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
(1S,2S,3S)-1-amino-2-methylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-4-5(6(10)11)2-3-8(4,9)7(12)13/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)/t4-,5-,8-/m0/s1 |
InChI-Schlüssel |
STIVVGOWGUYXGI-YQJDLUKNSA-N |
Isomerische SMILES |
C[C@H]1[C@H](CC[C@]1(C(=O)O)N)C(=O)O |
Kanonische SMILES |
CC1C(CCC1(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate](/img/structure/B14242934.png)
![{2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid](/img/structure/B14242935.png)

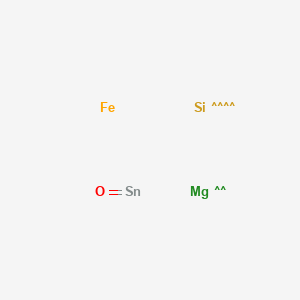
![Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate](/img/structure/B14242967.png)
